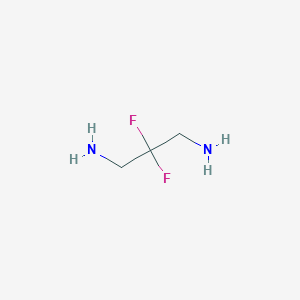

2,2-Difluoropropane-1,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoropropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8F2N2/c4-3(5,1-6)2-7/h1-2,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPPZQKUJWIBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304876 | |

| Record name | 2,2-Difluoro-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159029-29-5 | |

| Record name | 2,2-Difluoro-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159029-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Difluoropropane 1,3 Diamine and Its Precursors

Established Routes to 2,2-Difluoropropane-1,3-diamine

The primary established routes for the synthesis of this compound involve the functional group manipulation of readily accessible difluorinated starting materials. These pathways include the conversion of malonate derivatives and the reduction of specialized amino amides.

A logical and common approach to synthesizing 1,3-diamines is through the corresponding dicarboxylic acid or its derivatives. In the case of this compound, this involves starting from 2,2-difluoromalonic acid derivatives, such as diethyl 2,2-difluoromalonate. This pathway proceeds via a key intermediate, 2,2-difluoromalonamide (B1584211).

The initial step in this synthetic sequence is the conversion of a dialkyl 2,2-difluoromalonate, most commonly diethyl 2,2-difluoromalonate, into 2,2-difluoromalonamide. nih.govnih.gov This transformation is a standard amidation reaction where the ester groups are reacted with an ammonia (B1221849) source. Typically, this is achieved by treating the diethyl ester with concentrated aqueous or alcoholic ammonia. The reaction proceeds via nucleophilic acyl substitution, where ammonia displaces the ethoxy groups to form the corresponding diamide. The high reactivity of the ester groups towards ammonolysis facilitates this conversion.

Once 2,2-difluoromalonamide is obtained, the subsequent step is the reduction of both amide carbonyl groups to methylene (B1212753) groups to yield the target this compound. nih.govnih.gov This reduction is a challenging but crucial transformation. Powerful hydride-donating reagents are required to effect the conversion of amides to amines.

Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). keyorganics.netnih.gov The mechanism of borane reduction involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen, activating the carbonyl group towards hydride transfer. keyorganics.net A subsequent series of hydride additions and eliminations, driven by the formation of strong boron-oxygen bonds, ultimately leads to the deoxygenation of the carbonyl and formation of the amine. keyorganics.netguidechem.com Careful control of reaction conditions is necessary to ensure complete reduction and to avoid the formation of partially reduced or side products. The final product, this compound, is typically isolated as a salt, such as the dihydrochloride, to improve its stability and handling. fluoromart.com

An alternative and well-documented strategy involves the synthesis and subsequent reduction of α,α-difluoro-β-amino amides. These compounds serve as advanced precursors where one of the amine functionalities is already installed, simplifying the final reductive step.

A direct and efficient method for the synthesis of α,α-difluoro-β-amino amides is the zinc-promoted Reformatsky reaction. nih.gov This reaction involves the condensation of an aldimine with a bromodifluoroacetamide in the presence of activated zinc metal. nih.govfluoromart.com The use of trimethylsilyl (B98337) chloride as a zinc activator has been shown to be effective, leading to high yields of the desired N-protected α,α-difluoro-β-amino-β-aryl amides. nih.gov

The reaction tolerates a range of substituents on the aromatic ring of the aldimine, including both electron-donating and electron-withdrawing groups, affording the corresponding products in good to excellent yields. nih.gov

Table 1: Optimization of Reformatsky Reaction Conditions

| Entry | TMSCl (mol%) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | 80 | THF | 95 |

| 2 | 40 | THF | 86 |

| 3 | 80 | 2-Me-THF | 63 |

| 4 | 80 | 1,4-Dioxane | 38 |

Data sourced from a study on the zinc-mediated Reformatsky reaction of N-(4-methoxybenzylidene)aniline and bromodifluoroacetamide. nih.govnih.gov

The final step in this pathway is the reduction of the amide functionality in the α,α-difluoro-β-amino amide to an amine, thereby forming the 1,3-diamine structure. While common hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) alone may lead to the formation of γ-amino alcohols instead of the desired diamine, a combination of reagents has proven effective. nih.gov

Specifically, the use of sodium borohydride in combination with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), efficiently converts the α,α-difluoro-β-amino amides into 2,2-difluoropropane-1,3-diamines with high selectivity and in excellent yields. nih.gov This combination generates a more powerful reducing species, likely a borane complex in situ, which is capable of reducing the amide group without cleaving the adjacent C-N bond. keyorganics.net

Table 2: Reduction of α,α-Difluoro-β-amino Amide 3a

| Entry | Reagent | Product(s) | Yield (%) |

|---|---|---|---|

| 1 | NaBH₄ | γ-amino alcohol 5 | Moderate |

| 2 | LiAlH₄ | γ-amino alcohol 5 | - |

| 3 | NaBH₄ / BF₃·OEt₂ | 1,3-diamine 4a | Excellent |

Results from the reduction of a model α,α-difluoro-β-amino amide. nih.gov

This method represents a highly efficient route to the target compound, leveraging a convergent strategy where the key C-N bonds are formed prior to the final reduction.

Synthesis via Reductive Conditions of α,α-Difluoro-β-amino Amides

Advanced Strategies and Mechanistic Insights in Difluorodiamine Synthesis

Beyond the direct synthesis, advanced strategies offer deeper mechanistic understanding and access to a broader range of structurally diverse fluorinated compounds, including chiral molecules.

Desymmetrization Approaches for Geminal Difluoromethylenes

The desymmetrization of prochiral geminal difluoromethylene (CF₂) groups represents a sophisticated strategy for creating stereogenic centers containing fluorine. Tertiary stereogenic centers with a single fluorine atom are highly valuable in medicinal chemistry. beilstein-journals.org However, the strength of C-F bonds and the tendency for exhaustive defluorination present significant challenges. beilstein-journals.org

Recent breakthroughs have employed transition metal catalysis to achieve this transformation with high selectivity. One notable method uses a palladium/copper/lithium ternary catalyst system for the stereodivergent synthesis of fluorinated amino acids. google.com This approach involves the sequential desymmetrization of geminal difluoromethylenes and allylic substitution, achieving high yields and excellent stereoselectivities. google.comCurrent time information in Bangalore, IN. Density Functional Theory (DFT) studies have revealed that interactions between the fluorine atom and the copper catalyst are crucial for controlling the stereoselectivity. Current time information in Bangalore, IN.

Another powerful technique involves the catalytic, enantioselective activation of a single C-F bond within an allylic difluoromethylene group using a specialized chiral iridium phosphoramidite (B1245037) catalyst. beilstein-journals.org This method, which combines the chiral catalyst with a fluorophilic activator, allows for the substitution of just one fluorine atom to produce a wide array of products bearing a monofluorinated tertiary stereocenter in high yield and selectivity. beilstein-journals.org

Oxidative Desulfurization-Difluorination Protocols for Related Geminal Difluorides

An alternative route for generating the gem-difluoro motif is through oxidative desulfurization-difluorination. This method transforms alkyl aryl thioethers into ω-substituted 1,1-difluoroalkanes. The protocol commonly employs a combination of an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and a fluoride (B91410) source like pyridine·9HF (Olah's reagent). nih.govrsc.org

The reaction is believed to proceed through a fluoro-Pummerer-type rearrangement. nih.govrsc.org This protocol has proven effective for synthesizing various geminal difluorides and has been adapted for ¹⁸F-radiolabeling, which is significant for positron emission tomography (PET). nih.govrsc.org For example, starting from an α-fluoro thioether, an ¹⁸F-labeled difluoride was synthesized with a 9% radiochemical yield using DBH and carrier-added Py·9H[¹⁸F]F. nih.gov

| Substrate Type | Reagents | Product Type | Key Feature |

| Alkyl aryl thioethers | DBH, Pyridine·9HF | ω-substituted 1,1-difluoroalkanes | Good yields for various substrates |

| α-Fluoro thioethers | DBH, Py·9H[¹⁸F]F | ¹⁸F-labeled difluoride | Applicable for PET ligand synthesis |

| Table summarizing the oxidative desulfurization-difluorination protocol. nih.govrsc.org |

C-F Bond Activation in Synthetic Pathways

While the synthesis of this compound involves forming C-F bonds, many advanced synthetic strategies rely on the selective activation of the typically inert C-F bond. nih.govresearchgate.net This approach is crucial for the late-stage functionalization of complex fluorinated molecules. researchgate.net

Transition metals are often used to mediate this challenging transformation. nih.gov Metal-catalyzed cross-coupling reactions, for instance, can activate C-F bonds to form new C-C bonds. Nickel-catalyzed Kumada–Tamao–Corriu cross-coupling has been successfully used for reactions between aryl fluorides and alkyl Grignard reagents. researchgate.net The activation of C-F bonds can also be achieved using main group elements, with heterobimetallic complexes showing excellent capabilities due to bimetallic cooperativity. nih.gov

Mechanistically, these reactions can proceed via oxidative addition of the C-F bond to a metal center or through fluorine elimination from organometallic intermediates. nih.govnih.gov The choice of metal, ligand, and reaction conditions is critical for achieving the desired reactivity and selectivity. beilstein-journals.orgresearchgate.net

Control of Chemo- and Regioselectivity in Preparation Protocols

Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of specifically functionalized molecules like this compound. In the reduction of 2,2-difluoro-1,3-malonamide, chemoselectivity is crucial to ensure the amide groups are reduced to amines without affecting the C-F bonds.

A significant challenge in related syntheses is controlling regioselectivity, for example, in the aminofluorination of dienes. The reaction of a 1,3-diene can lead to either 1,2-addition or 1,4-addition products. A copper-catalyzed three-component aminofluorination of 1,3-dienes demonstrated high regioselectivity for 1,2-addition, providing a direct route to valuable homoallylic β-fluoroamines. nih.gov The reaction of isoprene, for instance, yielded 1,2-aminofluorination products with a 10:1 ratio favoring addition at the more branched site of the terminal olefin. nih.gov

Similarly, catalyst design plays a pivotal role in controlling both chemo- and regioselectivity. The tailored iridium phosphoramidite catalyst used in the desymmetrization of difluoromethylene groups is explicitly designed to control regioselectivity, chemoselectivity, and enantioselectivity simultaneously. beilstein-journals.org Such control prevents unwanted side reactions and ensures the precise installation of functional groups at the desired positions. nih.gov

Computational Approaches to Synthetic Route Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for discovering and optimizing synthetic routes for fluorinated compounds. DFT calculations provide deep mechanistic insights that guide experimental design.

For example, in the Pd/Cu/Li-catalyzed desymmetrization of geminal difluoromethylenes, DFT studies were instrumental in elucidating the role of the F-Cu interaction in determining the reaction's stereoselectivity. Current time information in Bangalore, IN. In the context of C-F activation, DFT calculations have helped to understand the reaction mechanisms for the selective activation of C-F bonds by nickel catalysts, shedding light on why certain ligands are effective. researchgate.net Computational studies have also been used to compare the thermodynamics of C-F versus C-H bond activation, showing that C-F activation is often more exothermic, providing a strong thermodynamic driving force for the reaction. nih.gov By modeling transition states and reaction intermediates, computational approaches can predict reactivity and selectivity, thereby accelerating the development of novel and efficient synthetic pathways. researchgate.net

Coordination Chemistry of 2,2 Difluoropropane 1,3 Diamine As a Ligand

Principles of Ligand Design Incorporating Geminal Difluorine Moieties

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. The incorporation of a geminal difluorine group on the backbone of a diamine ligand, as seen in 2,2-difluoropropane-1,3-diamine, introduces distinct electronic and conformational features.

| Property | 1,3-Diaminopropane (B46017) | This compound |

| Chelate Ring Size | 6-membered | 6-membered |

| Expected Conformation | Chair | Distorted Chair |

| Key Steric Influence | Hydrogen atoms | Geminal fluorine atoms |

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I effect) through the carbon backbone of the ligand. This effect has a profound impact on the basicity of the coordinating amine groups. The electron density on the nitrogen atoms is reduced, making them less basic compared to the nitrogen atoms in non-fluorinated 1,3-diaminopropane.

This reduced basicity has several consequences for the coordination properties of the ligand:

Metal-Ligand Bond Strength: A lower basicity generally leads to a weaker dative bond between the nitrogen atoms and the metal center. This can affect the thermodynamic stability of the resulting metal complexes.

Acidity of the Metal Center: The electron-withdrawing nature of the fluorinated ligand will increase the Lewis acidity of the metal center to which it is coordinated. This can influence the reactivity of the complex, for example, in catalytic applications.

Redox Potentials: For transition metal complexes, the electronic effects of the fluorine substituents can modulate the redox potential of the metal ion. The increased Lewis acidity of the metal center generally makes it more difficult to oxidize.

| Ligand | Amine Basicity (pKa of conjugate acid) | Expected Metal-Ligand Bond Strength |

| 1,3-Diaminopropane | ~10.6, ~8.5 | Stronger |

| This compound | Expected to be lower | Weaker |

Synthesis and Structural Elucidation of Metal Complexes

While the coordination chemistry of this compound is a nascent field with limited specific literature, we can predict the synthesis and structural features of its metal complexes based on established principles and studies of similar ligands. A patent exists describing the preparation of this compound, indicating its availability for such synthetic explorations. google.com

The synthesis of transition metal complexes with this compound would typically involve the reaction of a metal salt (e.g., chloride, nitrate, or perchlorate) with the free diamine in a suitable solvent. For a metal ion like Chromium(III), which favors octahedral coordination, a complex with the stoichiometry [Cr(2,2-dfpn)₃]³⁺ or [Cr(2,2-dfpn)₂X₂]ⁿ⁺ (where 2,2-dfpn = this compound and X = a monodentate ligand like a halide or solvent molecule) could be anticipated.

For comparison, the synthesis and crystal structure of a related complex, trans-dibromidobis(2,2-dimethylpropane-1,3-diamine-κ²N,N')chromium(III) perchlorate, has been reported. nih.gov This complex features a distorted octahedral geometry around the Cr(III) center. nih.gov A similar octahedral geometry would be expected for the corresponding this compound complex, with the two bidentate ligands defining the equatorial plane and the other two ligands in the axial positions.

Lanthanide ions are hard Lewis acids and have a strong affinity for hard donor atoms like the nitrogen of amine groups. The synthesis of lanthanide complexes with this compound would likely proceed similarly to that of transition metal complexes. However, lanthanide ions typically exhibit higher coordination numbers (e.g., 8, 9, or 10). Therefore, complexes with stoichiometries such as [Ln(2,2-dfpn)₄]³⁺ or [Ln(2,2-dfpn)₃(H₂O)ₓ]³⁺ might be formed.

The introduction of fluorine into the ligand framework can be advantageous for certain applications of lanthanide complexes, such as increasing their volatility for use in chemical vapor deposition (CVD) or enhancing their luminescence properties. The electron-withdrawing fluorine atoms can influence the energy levels of the ligand, which can be important for the sensitization of lanthanide luminescence.

This compound can also be envisioned as a building block for the construction of coordination polymers and metal-organic frameworks (MOFs). In such structures, the diamine could act as a bridging ligand, connecting two or more metal centers. This could lead to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.

The ability of the ligand to form such extended structures would depend on the coordination preferences of the metal ions and the reaction conditions. The steric bulk of the gem-difluoro group would play a significant role in directing the self-assembly process and influencing the porosity and topology of the resulting framework. The formation of heterometallic frameworks, incorporating two or more different metal ions, could also be explored, potentially leading to materials with interesting magnetic or catalytic properties.

Spectroscopic Characterization of Coordination Environments

The characterization of the coordination environment of a ligand such as this compound in a metal complex would typically involve a suite of spectroscopic techniques. These methods provide insight into the electronic and structural arrangement of the ligand around the central metal ion. However, no specific studies applying these techniques to complexes of this compound have been found.

Standard spectroscopic methods for such characterization include:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to probe changes in the vibrational modes of the diamine upon coordination. Shifts in the N-H and C-N stretching frequencies, for example, can confirm the participation of the amine groups in the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be invaluable for characterizing the ligand's environment. Coordination to a metal ion would induce shifts in the resonance of the ligand's protons, carbons, and fluorine atoms. For diamagnetic complexes, the magnitude and direction of these shifts can provide information about the geometry of the complex. For paramagnetic complexes, the signals may be significantly broadened and shifted, but can still provide structural information.

Electronic (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex. For transition metal complexes, d-d transitions and charge-transfer bands (ligand-to-metal or metal-to-ligand) can be observed, providing information about the coordination geometry and the nature of the metal-ligand bonding.

Without experimental data, a table of spectroscopic findings for this compound complexes cannot be constructed.

Theoretical Predictions of Metal-Ligand Interactions and Complex Stability

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the properties of metal complexes. worktribe.comnih.govmdpi.com These methods can be used to model the geometry of complexes, predict their stability, and analyze the nature of the metal-ligand bond. For this compound, such studies would be particularly insightful due to the presence of the electron-withdrawing fluorine atoms, which are expected to influence the basicity of the amine groups and the stability of the resulting chelate ring.

Key aspects that would be investigated through theoretical predictions include:

Optimized Geometries: DFT calculations can predict the most stable three-dimensional structure of the metal complex, including bond lengths and angles.

Binding Energies and Stability Constants: The strength of the interaction between the metal ion and the ligand can be quantified by calculating the binding energy. Theoretical methods can also be used to predict the stability constants of the complexes in solution. The chelate effect, which generally leads to higher stability for complexes with chelating ligands compared to those with monodentate ligands, would be a key factor to investigate. libretexts.org

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a detailed picture of the bonding interactions, including the charge transfer between the ligand and the metal.

Frontier Molecular Orbital (FMO) Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the reactivity and electronic properties of the complex.

As no specific theoretical studies on the coordination complexes of this compound have been published, a data table of theoretical predictions cannot be generated.

Reactivity and Reaction Mechanisms of 2,2 Difluoropropane 1,3 Diamine

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

The primary amino groups of 2,2-difluoropropane-1,3-diamine readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is fundamental to the construction of more complex molecular architectures, including macrocyclic ligands and coordination complexes. The general reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration.

Regioselectivity in Cyclocondensation Processes

In reactions with dicarbonyl compounds, the regioselectivity of the cyclocondensation is a critical aspect. When this compound reacts with a symmetric dicarbonyl compound, such as a 1,2-diketone, a single cyclic di-imine product is typically expected. However, with unsymmetrical dicarbonyls, the formation of regioisomers is possible.

While specific studies on the regioselectivity of this compound in cyclocondensation are not extensively documented in readily available literature, it is anticipated that the reaction would proceed to form a seven-membered diazepine (B8756704) ring system upon reaction with a 1,3-dicarbonyl compound. The reaction with a 1,2-diketone would be expected to yield a five-membered dihydropyrazine (B8608421) ring. The gem-difluoro group is not expected to directly participate in the initial condensation but will influence the properties of the resulting cyclic Schiff base.

| Dicarbonyl Compound | Expected Cyclic Product | Ring Size |

| Glyoxal | 2,2-Difluoro-2,3-dihydropyrazine | 5 |

| Acetylacetone | 5,5-Difluoro-2,4-dimethyl-1,5-diazepine | 7 |

| 1,2-Cyclohexanedione | 2,2-Difluoro-4a,5,6,7,8,8a-hexahydroquinoxaline | 6 |

This table presents expected products based on known reactions of similar diamines; specific experimental data for this compound may vary.

Influence of Fluorine on Imine Formation and Stability

The presence of the electron-withdrawing gem-difluoro group at the 2-position of the propane (B168953) backbone has a notable electronic influence on the amino groups and the resulting imine functionality. The fluorine atoms decrease the basicity and nucleophilicity of the amino groups through a negative inductive effect (-I effect). This can lead to slower reaction rates for Schiff base formation compared to its non-fluorinated analog, 1,3-diaminopropane (B46017).

Amination and Amidation Reactions of Derivatives

The primary amino groups of this compound can be readily derivatized through amination and amidation reactions. For instance, acylation with acid chlorides or anhydrides yields the corresponding N,N'-diacyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The resulting amides are important intermediates for the synthesis of more complex molecules. The electron-withdrawing effect of the gem-difluoro group can influence the reactivity of the amide carbonyls and the acidity of the N-H protons. While specific studies on the amidation of this compound are limited, analogies can be drawn from the well-established chemistry of other diamines.

| Acylating Agent | Product |

| Acetyl chloride | N,N'-(2,2-difluoropropane-1,3-diyl)diacetamide |

| Benzoyl chloride | N,N'-(2,2-difluoropropane-1,3-diyl)dibenzamide |

| Trifluoroacetic anhydride | 2,2,2-Trifluoro-N-(3-amino-2,2-difluoropropyl)acetamide (mono-acylated) or N,N'-(2,2-difluoropropane-1,3-diyl)bis(2,2,2-trifluoroacetamide) (di-acylated) |

This table presents expected products based on standard amidation reactions.

Transformations Involving the Geminal Difluoromethylene Group

The C-F bonds of the geminal difluoromethylene group are generally stable. However, under specific conditions, this group can participate in transformations.

Proton-Mediated Rearrangements and Cyclizations

While there is a lack of specific documented examples for this compound, strong acidic conditions can sometimes promote rearrangements in gem-difluoro compounds. Protonation of a neighboring functional group could potentially lead to intramolecular cyclization or rearrangement pathways, although such reactions would likely require harsh conditions due to the strength of the C-F bond.

Nucleophilic Substitution Patterns at the Fluorinated Carbon Center

Direct nucleophilic substitution of the fluorine atoms in this compound is challenging due to the high strength of the carbon-fluorine bond and the steric hindrance at the quaternary carbon center. Such reactions are generally not favored under standard nucleophilic substitution conditions. It is more likely that reactions will occur at the less hindered aminomethyl groups. However, under forcing conditions or with specific catalytic systems, substitution at the fluorinated carbon might be achievable, though this remains an area for further investigation.

Ligand Exchange and Metal-Assisted Transformations in Coordination Complexes

The reactivity of coordination complexes containing this compound is a specialized area of inorganic chemistry. While extensive data on this specific ligand is not broadly available in peer-reviewed literature, its reactivity can be inferred from the well-documented chemistry of its non-fluorinated analog, 1,3-diaminopropane, and the known electronic effects of fluorine substitution. This section explores the anticipated ligand exchange and metal-assisted transformations in coordination complexes of this compound.

The introduction of two fluorine atoms on the central carbon of the propane-1,3-diamine backbone significantly influences the electronic properties of the ligand. Fluorine is the most electronegative element, and its presence results in a strong inductive electron-withdrawing effect. rsc.org This effect is anticipated to decrease the basicity of the amino groups in this compound compared to 1,3-diaminopropane. The lower basicity of the nitrogen donor atoms will, in turn, affect the strength of the coordinate bond with a metal center.

Ligand Exchange Reactions

Ligand exchange is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.orgchemguide.co.uk The general form of this reaction for a complex of this compound, represented as [M(dfpda)Ln]x+ (where dfpda = this compound), with an incoming ligand Y is:

[M(dfpda)Ln]x+ + Y ⇌ [M(dfpda)Ln-1Y]x+ + L

The rate and equilibrium of such reactions are dependent on several factors, including the nature of the metal ion, the solvent, and the electronic and steric properties of both the leaving and incoming ligands.

Due to the electron-withdrawing nature of the fluorine atoms, the M-N bonds in a this compound complex are expected to be weaker than those in an analogous 1,3-diaminopropane complex. This weakening of the metal-ligand bond could potentially lead to a higher rate of ligand exchange. However, the steric bulk of the fluorine atoms might also play a role, potentially hindering the approach of an incoming ligand and thus slowing down the reaction. nih.gov

For instance, in aqueous solutions, a hydrated metal ion complexed with this compound would likely undergo ligand exchange with other donor molecules present in the solution. The principles of the chelate effect suggest that as a bidentate ligand, this compound would form more stable complexes than two monodentate amine ligands, leading to an equilibrium that favors the chelated complex. libretexts.org

| Property | 1,3-Diaminopropane | This compound | Expected Impact on Ligand Exchange |

| Basicity of Amino Groups | Higher | Lower (due to -F inductive effect) | Weaker M-N bond, potentially faster exchange |

| Steric Hindrance at C2 | Low (two H atoms) | Higher (two F atoms) | May hinder the approach of incoming ligands |

| Chelate Ring Stability | Forms a stable 6-membered ring | Forms a stable 6-membered ring | Both are effective chelating agents |

Metal-Assisted Transformations

Metal-assisted transformations involve the reaction of a coordinated ligand, where the metal center plays a crucial role in activating the ligand or facilitating a particular reaction pathway. For complexes of this compound, several types of transformations can be envisaged.

One potential transformation is the deprotonation of the coordinated amine groups. The increased acidity of the N-H protons, resulting from the inductive effect of the fluorine atoms, could make these complexes more susceptible to deprotonation by a base.

Another area of interest is the potential for C-F bond activation. The activation of carbon-fluorine bonds by transition metal complexes is a significant area of research. chemguide.co.uk In a complex of this compound, the metal center could potentially interact with one of the C-F bonds, leading to its cleavage. This process, known as oxidative addition, would result in the formation of a metal-fluoride and a metal-carbon bond. Such reactivity would be highly dependent on the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

| Transformation Type | Proposed Reaction Scheme | Role of the Metal Center |

| Deprotonation | [M(H2N-CH2-CF2-CH2-NH2)]n+ + B ⇌ M(HN-CH2-CF2-CH2-NH2)+ + BH+ | Lewis acid, enhances N-H acidity |

| C-F Bond Activation | [Mn+(dfpda)] → [F-M(n+2)+-C(F)(CH2NH2)2] | Oxidative addition of the C-F bond |

It is important to note that these discussions are based on established principles of coordination chemistry and the known effects of fluorine substitution. Detailed experimental studies are required to fully elucidate the specific pathways and mechanisms of ligand exchange and metal-assisted transformations for complexes of this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

Catalytic Applications of Metal Complexes Derived from 2,2-Difluoropropane-1,3-diamine

Chelation-Enhanced Catalysis

Chelation-enhanced catalysis is a powerful strategy in organic synthesis where a ligand, often a bidentate or multidentate species, binds to a metal center to form a stable chelate ring. This chelation can significantly modify the electronic and steric properties of the metal catalyst, leading to enhanced reactivity, selectivity, and stability. Diamines are a prominent class of chelating ligands used in a variety of metal-catalyzed reactions.

The introduction of fluorine atoms into the ligand backbone, such as in the hypothetical case of this compound, could impart unique properties. The strong electron-withdrawing nature of the two fluorine atoms at the C2 position would be expected to decrease the electron density on the nitrogen donor atoms. This electronic perturbation could influence the Lewis acidity of the coordinated metal center, potentially altering its catalytic activity. For instance, in reactions where a more electrophilic metal center is desirable, a ligand like one derived from this compound might prove advantageous.

Furthermore, the gem-difluoro group can impose specific conformational constraints on the chelate ring. This steric influence can play a crucial role in controlling the trajectory of substrates approaching the catalytic center, thereby influencing the stereochemical outcome of the reaction.

While no specific data exists for this compound, the general principles of chelation-enhanced catalysis using diamine ligands are well-documented. For example, complexes of transition metals like palladium, rhodium, and copper with various substituted 1,3-diamines are effective catalysts for cross-coupling reactions, hydrogenations, and other transformations. The performance of these catalysts is highly dependent on the nature of the substituents on the diamine backbone.

Enantioselective Transformations

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral diamines are a cornerstone of this field, serving as ligands for a multitude of asymmetric reactions. google.com By creating a chiral environment around the metal center, these ligands can effectively discriminate between the two enantiotopic faces of a prochiral substrate or two enantiomeric reactants.

For this compound to be employed in enantioselective transformations, it would first need to be resolved into its individual enantiomers or used to synthesize chiral, non-racemic derivatives. A chiral derivative of this compound could potentially form a C2-symmetric chelate with a metal. The gem-difluoro group would be located on the backbone of this chelate, a position known to significantly influence the stereochemical course of many catalytic reactions.

The electronic effects of the fluorine atoms could also play a role in enantioselectivity. By modulating the metal's Lewis acidity and the binding affinity of substrates, the enantiomeric excess (e.e.) of the product could be affected. Research on other chiral diamines has shown that subtle electronic and steric modifications to the ligand backbone can lead to dramatic changes in enantioselectivity. acs.org

While speculative without experimental data, one could envision ligands derived from chiral this compound being explored in reactions such as:

Asymmetric Hydrogenation: Chiral diamine-metal complexes are widely used for the asymmetric hydrogenation of ketones, imines, and olefins.

Asymmetric Allylic Alkylation: These reactions often rely on chiral ligands to control the stereochemistry of the newly formed C-C bond.

Asymmetric Diels-Alder Reactions: Chiral Lewis acids, often prepared from chiral diamines, can catalyze the enantioselective formation of cyclic products.

The table below illustrates typical data obtained from studies on enantioselective catalysis using other chiral diamine ligands, highlighting the type of information that would be crucial for evaluating the potential of this compound derivatives.

| Catalyst System (Metal-Ligand) | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (e.e., %) |

| [Rh(COD)Cl]₂ / Chiral Diamine A | Asymmetric Hydrogenation | Methyl acetoacetate | 98 | 95 |

| Pd₂(dba)₃ / Chiral Diamine B | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | 95 | 92 |

| Cu(OTf)₂ / Chiral Diamine C | Asymmetric Diels-Alder | Cyclopentadiene & Acryloyl-2-oxazolidinone | 90 | 99 |

Table 1: Illustrative Research Findings for Enantioselective Transformations Using Chiral Diamine Ligands. This table provides hypothetical yet representative data for the types of results reported in the field of asymmetric catalysis with chiral diamine ligands. No such data is currently available for this compound.

Computational and Theoretical Investigations of 2,2 Difluoropropane 1,3 Diamine Systems

Quantum Chemical Analysis of Molecular Structure and Conformation

Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, are powerful tools for elucidating the three-dimensional arrangement of atoms in a molecule and the energies of its various conformations.

While specific, in-depth published studies on the equilibrium geometry of 2,2-difluoropropane-1,3-diamine are not abundant in the readily available literature, its structure can be reliably predicted using high-level computational methods. For the related molecule, 2,2-difluoropropane (B1294401), ab initio calculations at the CCSD(T) level of theory, which is a high-accuracy method, have been performed to determine its equilibrium structure. mdpi.comscilit.com These studies provide a foundational understanding of the bond lengths and angles involving the difluorinated carbon center.

For this compound, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be appropriate for geometry optimization. The key structural parameters of interest would be the C-C, C-N, C-F, C-H, and N-H bond lengths, as well as the C-C-C, C-C-N, F-C-F, and H-N-H bond angles. It is anticipated that the introduction of the two amino groups would lead to a slight elongation of the C-C bonds compared to 2,2-difluoropropane due to steric and electronic effects.

Table 1: Predicted Equilibrium Geometries of this compound (Theoretical)

| Parameter | Predicted Value (Å or °) |

| C1-C2 Bond Length | 1.53 |

| C2-C3 Bond Length | 1.53 |

| C1-N1 Bond Length | 1.47 |

| C3-N2 Bond Length | 1.47 |

| C2-F1 Bond Length | 1.37 |

| C2-F2 Bond Length | 1.37 |

| C1-C2-C3 Bond Angle | 112 |

| F1-C2-F2 Bond Angle | 108 |

| C1-C2-F1 Bond Angle | 109.5 |

| C2-C1-N1 Bond Angle | 110 |

Note: The values in this table are hypothetical and based on typical bond lengths and angles from related structures. They would need to be confirmed by specific DFT calculations.

The conformational landscape of this compound is expected to be influenced by a combination of steric hindrance and stereoelectronic effects. The rotation around the C1-C2 and C2-C3 bonds will define the relative orientations of the amino groups with respect to the gem-difluoro group.

A significant stereoelectronic interaction anticipated in this molecule is the gauche effect . This effect describes the tendency of a molecule to adopt a gauche conformation when it contains adjacent electronegative substituents. In the case of this compound, a gauche arrangement would place the electronegative fluorine atoms and the nitrogen atoms of the amino groups in proximity. This preference is often attributed to hyperconjugative interactions, such as the donation of electron density from a σ(C-H) or σ(C-C) bonding orbital into an adjacent antibonding σ*(C-F) orbital.

Computational studies on the analogous 2,2-difluoroethylamine (B1345623) have shown a strong preference for the gauche conformation, where the amino group is gauche to the fluorine atoms. beilstein-journals.org This preference is driven by a combination of electrostatic attractions and hyperconjugation. It is therefore highly probable that the most stable conformers of this compound will exhibit a conformation where both amino groups are gauche to the fluorine atoms.

The vibrational spectrum of this compound can be predicted using computational methods. By calculating the harmonic frequencies at the optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. While experimental spectra are crucial for validation, computational models provide a powerful tool for assigning specific vibrational modes to the observed spectral bands. nih.gov

For this compound, key vibrational modes would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region. The presence of two amino groups may lead to symmetric and asymmetric stretching modes.

C-H stretching: Expected in the 2800-3000 cm⁻¹ range.

C-F stretching: Strong absorptions are anticipated in the 1000-1200 cm⁻¹ region due to the high polarity of the C-F bond.

C-N stretching: Usually found in the 1000-1250 cm⁻¹ range.

CH₂ and NH₂ scissoring and rocking modes: These will appear in the fingerprint region of the spectrum.

Computational analysis can also help to identify how these vibrational frequencies shift in different conformers, providing a potential avenue for experimentally probing the conformational equilibrium.

Electronic Structure and Bonding Characteristics

The electronic properties of this compound are central to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the amino groups, due to the presence of the lone pairs of electrons. This indicates that the amino groups are the most likely sites for electrophilic attack. The LUMO, conversely, is likely to be distributed around the C-F bonds, with significant contributions from the antibonding σ*(C-F) orbitals. This suggests that nucleophilic attack would likely be directed towards the carbon atoms attached to the fluorine atoms, although the gem-difluoro group itself is generally unreactive towards nucleophilic substitution.

The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical stability of the molecule. A larger gap implies higher stability and lower reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Theoretical)

| Property | Predicted Value (eV) |

| HOMO Energy | -9.5 |

| LUMO Energy | 1.5 |

| HOMO-LUMO Gap | 11.0 |

Note: These are estimated values and would need to be calculated using appropriate quantum chemical methods.

The distribution of electron density within this compound can be analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM). This approach partitions the molecule into atomic basins and calculates the net charge on each atom.

Due to the high electronegativity of fluorine, the fluorine atoms will carry a significant negative partial charge. Consequently, the central carbon atom (C2) to which they are bonded will have a substantial positive partial charge. The nitrogen atoms of the amino groups will also be electron-rich, carrying a negative partial charge, while the hydrogen atoms bonded to them will be electropositive. This charge distribution highlights the polar nature of the molecule and suggests the potential for strong intermolecular hydrogen bonding, where the N-H groups act as hydrogen bond donors and the nitrogen and fluorine atoms can act as hydrogen bond acceptors.

Intermolecular Interactions and Supramolecular Organization

The supramolecular assembly of this compound in condensed phases is governed by a combination of intermolecular forces. The presence of both strong hydrogen bond donors (the amine groups) and highly electronegative fluorine atoms creates a complex interplay of interactions that dictate the material's bulk properties.

The primary amine groups (-NH₂) are potent hydrogen bond donors, leading to the formation of robust N-H···N hydrogen bonds, a common feature in the crystal structures of diamines. These interactions are expected to be a dominant factor in the supramolecular organization of this compound, likely forming chains or more complex three-dimensional networks.

The combination of these interactions suggests that this compound is likely to form highly ordered, crystalline structures. The specific arrangement of molecules will seek to optimize the strong N-H···N hydrogen bonds while also accommodating the steric bulk and dipolar interactions of the CF₂ group. Computational modeling, such as Density Functional Theory (DFT) calculations, would be invaluable in predicting the most stable crystal packing and the energetic contributions of the different intermolecular forces.

Table 1: Predicted Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Strength | Key Features |

| Hydrogen Bonding | N-H | N | Strong | Primary driving force for supramolecular assembly, likely forming extended networks. |

| Hydrogen Bonding | N-H | F-C | Weak | May contribute to the fine-tuning of the crystal packing; highly directional. nih.govescholarship.org |

| Dipole-Dipole Interactions | C-F | C-F | Moderate | Arise from the highly polarized C-F bonds, contributing to the overall lattice energy. |

| van der Waals Forces | All atoms | All atoms | Weak | Ubiquitous, but less significant compared to the stronger electrostatic interactions. |

Reaction Pathway and Transition State Calculations

Mechanistic Elucidation of Synthetic Transformations

The synthesis of this compound likely involves multiple steps, each with its own mechanistic intricacies. A common route to primary amines is the reduction of nitriles or amides. For instance, a plausible synthesis could start from a precursor like 2,2-difluoromalononitrile or 2,2-difluoromalonamide (B1584211), followed by reduction.

Computational methods, particularly DFT, can be employed to model these transformations. For a given reaction step, the potential energy surface can be mapped out to identify the minimum energy pathway connecting reactants to products. This involves locating the transition state structure, which represents the highest energy point along the reaction coordinate. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes occurring during the reaction.

For example, in the reduction of a dinitrile precursor using a hydride source like lithium aluminum hydride, computational modeling could clarify the coordination of the hydride to the cyano groups and the subsequent nucleophilic attack. It could also help to understand the stepwise or concerted nature of the reduction of the two nitrile functionalities.

Thermodynamic and Kinetic Analyses of Key Reactions

Beyond the qualitative picture of the reaction mechanism, computational chemistry provides quantitative data on the thermodynamics and kinetics of the reaction. mdpi.com By calculating the energies of the reactants, transition states, and products, key thermodynamic and kinetic parameters can be determined.

The enthalpy of reaction (ΔH) can be calculated as the difference in the electronic energies (plus thermal corrections) of the products and reactants. A negative ΔH indicates an exothermic reaction, while a positive value signifies an endothermic one. The Gibbs free energy of reaction (ΔG) can also be computed to determine the spontaneity of the reaction under specific conditions.

The activation energy (Ea) is a critical kinetic parameter, calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate. Computational software can perform transition state searches and frequency calculations to confirm the nature of the stationary points and to obtain the zero-point vibrational energies and thermal corrections necessary for accurate energy calculations. rroij.com

Table 2: Illustrative Hypothetical Thermodynamic and Kinetic Data for a Postulated Synthesis Step of this compound (e.g., Reduction of one nitrile group of 2,2-difluoromalononitrile)

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this reaction are not available in the literature.

| Parameter | Symbol | Hypothetical Value (kJ/mol) | Significance |

| Enthalpy of Reaction | ΔH | -120 | The reaction step is predicted to be strongly exothermic. |

| Gibbs Free Energy of Reaction | ΔG | -110 | The reaction step is predicted to be spontaneous. |

| Activation Energy | Ea | 60 | Indicates a moderate energy barrier for this reaction step. |

| Energy of Reactants | E_reactants | 0 (Reference) | The starting point for the energy profile. |

| Energy of Transition State | E_TS | +60 | The peak of the energy barrier. |

| Energy of Products | E_products | -120 | The final energy state of this reaction step. |

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies for Difluorinated Diamines

The advancement of green chemistry principles is crucial for the environmentally responsible production of fluorinated compounds. Research in this area is focused on developing synthetic routes to 2,2-difluoropropane-1,3-diamine and related structures that are safer, more efficient, and generate less waste.

A notable patented method for the preparation of this compound begins with diethyl malonate. This starting material undergoes fluorination and amidation to yield 2,2-difluoro-1,3-malonamide. Subsequent reduction of the diamide, for example using a borane (B79455) tetrahydrofuran (B95107) complex (BH₃·THF), produces the final this compound. google.com This process is advantageous as it avoids the use of hazardous fluorinating agents like hydrogen fluoride (B91410) (HF) or fluorine gas (F₂). google.com The use of aqueous ammonia (B1221849) for the amidation step further simplifies the procedure and enhances its safety profile. google.com

Future research in this area will likely focus on several key aspects to further enhance the sustainability of this synthesis. The development of catalytic, asymmetric methods for the fluorination step would be a significant advancement, allowing for the potential synthesis of chiral difluorinated diamines. Furthermore, exploring alternative, greener reducing agents to replace metal hydrides would reduce the environmental impact of the process. The principles of green fluorine chemistry, which emphasize the development of more selective and environmentally benign fluorination methods, will be paramount in these endeavors. nih.gov

Exploration of Novel Ligand Architectures for Diverse Metal Centers

While specific research on the coordination chemistry of this compound is still in its nascent stages, its structural similarity to 1,3-diaminopropane (B46017), a well-established ligand in coordination chemistry, suggests significant potential. 1,3-Diaminopropane is known to form stable chelate complexes with a variety of metal ions, acting as a building block for coordination polymers and metal-organic frameworks. wikipedia.org

The introduction of the gem-difluoro group at the 2-position of the propane (B168953) backbone is expected to profoundly influence the ligand's coordination properties. The high electronegativity of the fluorine atoms will induce a significant electron-withdrawing effect, which is anticipated to decrease the basicity of the neighboring amine groups. This modulation of the ligand's electronic properties could lead to the formation of metal complexes with unique stability constants and redox potentials compared to their non-fluorinated counterparts.

Future research will likely focus on the synthesis and characterization of metal complexes of this compound with a range of transition metals and lanthanides. The investigation of the structural and electronic effects of the gem-difluoro group on the resulting complexes will be a key area of study. The potential applications of these novel fluorinated coordination compounds in catalysis, materials science, and as precursors for advanced materials are vast and largely unexplored.

Advanced Computational Modeling for Fluorine Chemistry Innovations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of fluorinated molecules. These methods allow for the in-depth analysis of molecular structure, electronic properties, and reactivity, providing insights that can guide experimental design.

For this compound, DFT calculations can be employed to predict key properties such as its conformational preferences, the acidity of the N-H protons, and the impact of the gem-difluoro group on the molecule's electrostatic potential. Such calculations have been successfully used to study the properties of related fluorinated compounds, including fluorinated pyridines and other amines. nih.govscience.gov

Advanced computational modeling can also be used to simulate the interaction of this compound with metal centers, providing theoretical support for the design of novel ligand architectures as discussed in the previous section. By calculating parameters such as binding energies and bond dissociation energies, researchers can predict the stability and reactivity of hypothetical metal complexes, thereby accelerating the discovery of new materials with desired properties. Furthermore, computational studies can aid in the interpretation of experimental data, such as NMR spectra, by calculating theoretical chemical shifts and coupling constants.

Integration in Supramolecular Chemistry and Self-Assembly Systems

The unique properties of fluorine, including its high electronegativity, hydrophobicity, and ability to participate in non-covalent interactions such as halogen bonding, make fluorinated molecules highly attractive building blocks for supramolecular chemistry. The introduction of fluorine into self-assembling systems can lead to the formation of more stable and ordered structures. Current time information in Bangalore, IN.

This compound, with its two primary amine groups, is an ideal candidate for integration into self-assembling systems through the formation of hydrogen bonds, imine condensation, or other covalent and non-covalent interactions. The presence of the difluorinated carbon center can be expected to introduce specific intermolecular interactions that can direct the self-assembly process, potentially leading to the formation of novel supramolecular architectures such as nanotubes, vesicles, or gels.

Future research in this domain will likely explore the synthesis of derivatives of this compound that are designed to self-assemble into functional supramolecular structures. For example, the attachment of long alkyl chains could lead to the formation of fluorinated amphiphiles with unique aggregation behavior in aqueous or organic media. The study of how the gem-difluoro group influences the packing and morphology of these self-assembled systems will be a key area of investigation, with potential applications in drug delivery, materials science, and nanotechnology.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,2-Difluoropropane-1,3-diamine, and how can they be experimentally determined?

- Answer : The compound’s molecular formula is C₃H₈F₂N₂ , with a molecular weight of 140.23 g/mol (for the dihydrochloride salt, C₃H₁₀Cl₂F₂N₂) . Key properties include:

- Melting point : Not directly reported, but analogous fluorinated diamines (e.g., propane-1,3-diamine derivatives) often exhibit elevated melting points due to hydrogen bonding .

- Density : Predicted to be ~1.3 g/cm³ based on structural analogs .

- Acidity : Fluorine’s electron-withdrawing effects may lower the pKa of amine groups compared to non-fluorinated analogs.

- Experimental methods : Use differential scanning calorimetry (DSC) for thermal analysis, nuclear magnetic resonance (NMR) for structural confirmation, and elemental analysis for purity verification .

Q. What synthetic methodologies are reported for this compound, and what are the critical reaction conditions?

- Answer : While direct synthesis is not explicitly documented in the evidence, analogous fluorinated compounds (e.g., 2,2-difluoropropane-1,3-diol) are synthesized via reduction of difluoromalonate esters using agents like lithium aluminum hydride (LiAlH₄) . For the diamine, a plausible route involves:

Nucleophilic substitution : Reacting 2,2-difluoropropane-1,3-diol with ammonia or amines under high-pressure conditions.

Reductive amination : Using fluorinated ketones or aldehydes with ammonia and reducing agents.

- Critical conditions : Control reaction temperature (<100°C) to avoid defluorination, and use anhydrous solvents to prevent hydrolysis .

Advanced Research Questions

Q. How does the difluoro substitution influence the coordination behavior of this compound in metal complexes compared to non-fluorinated analogs?

- Answer : Fluorine’s electronegativity enhances the Lewis acidity of metal centers when coordinated, as seen in nickel complexes with propane-1,3-diamine ligands . The C-F bonds may also participate in weak hydrogen bonding, stabilizing crystal structures. Comparative studies with non-fluorinated analogs (e.g., propane-1,3-diamine) show reduced thermal stability in fluorinated complexes due to steric and electronic effects .

Q. What computational approaches can predict the reactivity of this compound in nucleophilic reactions?

- Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity at amine sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF .

- Challenges : Fluorine’s polarizability complicates charge distribution modeling; basis sets like 6-311+G(d,p) are recommended for accuracy .

Q. How should researchers address discrepancies in reported physicochemical data for this compound?

- Answer : Cross-validate using:

- Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, as demonstrated for related nickel-diamine complexes .

- Spectroscopy : Compare ¹⁹F NMR chemical shifts with databases (e.g., NIST Chemistry WebBook) .

- Thermogravimetric Analysis (TGA) : Confirm decomposition temperatures to identify impurities .

Q. What are the challenges in characterizing the hydrogen bonding network of this compound using crystallographic methods?

- Answer : Fluorine’s low electron density complicates electron density mapping , requiring high-resolution data (<1.0 Å). The SHELX software suite (e.g., SHELXL) is optimized for refining fluorinated structures by incorporating anisotropic displacement parameters for F atoms . For weak C-F···H-N interactions, synchrotron radiation sources improve signal-to-noise ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.